molecular formula C9H10FNO B1375432 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 844648-13-1

8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No. B1375432
M. Wt: 167.18 g/mol
InChI Key: MCVXZLUQBPRIOC-UHFFFAOYSA-N
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Description

8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (8FBT) is a compound that has been gaining attention in the scientific community due to its potential applications in a variety of areas. 8FBT has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Crystal Structure and Molecular Conformations

Research has revealed interesting aspects of 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives' crystal structures and molecular conformations. Blanco et al. (2012) examined the structural differences between isomorphous but not strictly isostructural benzoxazepine derivatives, highlighting the subtleties in molecular interactions and conformations (Blanco et al., 2012). Another study by the same group elaborated on the hydrogen-bonded supramolecular assembly in various dimensions of similar compounds (Blanco et al., 2012).

Supramolecular Structures

A study by Blanco et al. (2008) focused on the supramolecular structures formed by tetrahydro-1,4-epoxy-1-benzazepines with pendent heterocyclic substituents. This research is significant for understanding the variation in patterns of supramolecular aggregation due to changes in peripheral substituents (Blanco et al., 2008).

Potential in Pharmacology

Grunewald et al. (2001) synthesized and evaluated a series of 4-fluoro-8-substituted tetrahydro-1H-2-benzazapines as selective inhibitors of phenylethanolamine N-methyltransferase, showing their potential in pharmacological applications (Grunewald et al., 2001).

Antiparasitic Properties

Research by Macías et al. (2016) on tetrahydro-1-benzazepines suggested their potential as antiparasitic drugs for diseases like Chagas disease and leishmaniasis, highlighting their biological significance (Macías et al., 2016).

Chemical Synthesis and Methodology

Bunce et al. (2004) applied a tandem reduction-reductive amination reaction for the synthesis of benzoxazepines, contributing to the methodology in chemical synthesis (Bunce et al., 2004).

Isomorphism and Isostructurality

Acosta et al. (2009) explored isomorphism and isostructurality in substituted tetrahydro-1-benzazepines, providing insights into the structural and intermolecular interactions of these compounds (Acosta et al., 2009).

properties

IUPAC Name

8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVXZLUQBPRIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

CAS RN

844648-13-1
Record name 8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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